molecular formula C21H22ClN3O3S B2566835 8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189503-31-8

8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2566835
CAS RN: 1189503-31-8
M. Wt: 431.94
InChI Key: CCINJCJSTKHSBH-UHFFFAOYSA-N
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Description

8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C21H22ClN3O3S and its molecular weight is 431.94. The purity is usually 95%.
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Scientific Research Applications

High-Affinity Ligands for Receptors

Compounds structurally related to "8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" have been investigated for their potential as high-affinity ligands for specific receptors, such as the human ORL1 (orphanin FQ/nociceptin) receptor. Such research has led to the synthesis of optimized ligands exhibiting high affinity and selectivity, acting as full agonists in biochemical assays (Röver et al., 2000).

Antimicrobial Activities

Research on spirotetraazaspiro derivatives, including those with sulfonamide moieties, has demonstrated significant antimicrobial activity against various microbial strains. These compounds' structure-activity relationships highlight their potential in developing new antimicrobial agents (Dalloul et al., 2017).

Pharmacological Applications

Studies on sulfur-containing 1,2,4-triazole derivatives have explored their synthesis and pharmacological activities, including antimicrobial effects. These investigations offer insights into the design and potential therapeutic applications of compounds with similar structural features (Rao et al., 2014).

Surface Activity and Antimicrobial Properties

The synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activity and surface activity suggest applications in creating surface active agents with biocidal properties. This research avenue could be relevant for materials science and coatings technologies (El-Sayed, 2006).

Cytotoxic Activities

Sulfone-linked bis heterocycles have been prepared and evaluated for their antimicrobial activity and cytotoxicity, with some compounds showing significant activities. This highlights the potential for developing novel anticancer agents based on similar structural motifs (Muralikrishna et al., 2012).

properties

IUPAC Name

8-(5-chloro-2-methylphenyl)sulfonyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-14-3-6-16(7-4-14)19-20(26)24-21(23-19)9-11-25(12-10-21)29(27,28)18-13-17(22)8-5-15(18)2/h3-8,13H,9-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCINJCJSTKHSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Cl)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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